methyl 3-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with a sulfanylidene group at position 2, a carbamoylmethyl group at position 3 (further modified with a 3-methoxyphenylmethyl moiety), and a methyl ester at position 5.
Properties
IUPAC Name |
methyl 3-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-27-14-5-3-4-12(8-14)10-21-17(24)11-23-18(25)15-7-6-13(19(26)28-2)9-16(15)22-20(23)29/h3-9H,10-11H2,1-2H3,(H,21,24)(H,22,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPCAHHLGHREGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Characteristics
- Molecular Formula: C20H19N3O5S
- Molecular Weight: 413.4 g/mol
Structural Insights
The compound features a tetrahydroquinazoline core, which is known for its biological relevance, particularly in medicinal chemistry. The presence of the methoxyphenyl group and carbamoyl functionalities suggests potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that tetrahydroquinazoline derivatives possess antibacterial properties against various strains of bacteria, including multidrug-resistant strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that methyl 3-({[(3-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate may exhibit anticancer properties. Compounds in this class have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been reported for related compounds. For example, some tetrahydroquinazoline derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This inhibition could be relevant for developing anti-inflammatory agents.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several tetrahydroquinazoline derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 5 | Staphylococcus aureus |
| B | 10 | Escherichia coli |
| C | 15 | Pseudomonas aeruginosa |
Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that the compound could reduce cell viability significantly. The mechanism was linked to the activation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12 | Apoptosis via caspase activation |
| MCF-7 | 15 | Cell cycle arrest at G1 phase |
| A549 | 10 | Induction of oxidative stress |
Study 3: Enzyme Inhibition
An investigation into the enzyme inhibition potential revealed that the compound could inhibit COX-2 activity effectively, suggesting its potential as an anti-inflammatory agent.
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| COX-2 | 20 | Aspirin |
| LOX | 25 | Ibuprofen |
Comparison with Similar Compounds
Structural Analogs in the Tetrahydroquinazoline Family
Methyl 3-amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS 1351398-98-5)
- Structure: Differs from the target compound by replacing the carbamoylmethyl-3-methoxyphenylmethyl group with a simple amino group at position 3.
- Molecular Formula : C₁₀H₉N₃O₃S (MW: 251.26).
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (CAS 1142210-42-1)
- Structure : Features a benzoate ester linked to a thiadiazole ring substituted with phenylcarbamoyl.
- Molecular Formula : C₁₈H₁₅N₃O₄S (MW: 369.40).
- Key Differences : The thiadiazole core introduces distinct electronic properties compared to tetrahydroquinazoline, likely altering binding affinities in biological systems. The phenylcarbamoyl group may enhance π-π stacking interactions in target proteins .
Substituent-Driven Functional Comparisons
| Compound Name | Core Structure | Position 3 Substituent | Position 7 Substituent | Molecular Weight | Key Properties |
|---|---|---|---|---|---|
| Target Compound | Tetrahydroquinazoline | Carbamoylmethyl-3-methoxyphenylmethyl | Methyl ester | ~421.44* | High lipophilicity, moderate solubility |
| CAS 1351398-98-5 | Tetrahydroquinazoline | Amino group | Methyl ester | 251.26 | High solubility, low steric hindrance |
| CAS 1142210-42-1 | Benzoate-thiadiazole | 5-(Phenylcarbamoyl)thiadiazole | Methyl ester | 369.40 | Rigid planar structure, strong π interactions |
*Estimated based on structural formula.
Electronic and Geometric Considerations
emphasizes that isovalency (similar electronic character) without matching geometry limits property similarities. For example, sulfonylurea herbicides like metsulfuron methyl () share sulfonyl groups with the target compound but exhibit divergent bioactivities due to differences in core heterocycles (triazine vs. tetrahydroquinazoline) .
Computational and Crystallographic Insights
- Hydrogen Bonding : The target compound’s sulfanylidene and carbamoyl groups likely form hydrogen-bonding networks akin to those observed in Etter’s graph set analysis (), critical for stabilizing ligand-receptor interactions .
- Crystallography : Programs like SHELXL () and ORTEP-3 () enable precise determination of puckering in tetrahydroquinazoline rings, which influences conformational stability and binding .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A widely adopted method involves the cyclocondensation of methyl 7-aminobenzoate derivatives with thiourea or urea precursors. For instance, methyl 7-aminobenzoate reacts with thiourea in acetic acid under reflux to yield methyl 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclization and dehydration.
Key Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiourea | Acetic acid | 120 | 12 | 68 |
| Urea | Ethanol | 80 | 24 | 55 |
The thiourea route preferentially forms the 2-sulfanylidene derivative, while urea yields the 2-oxo analog, requiring subsequent thionation.
The introduction of the carbamoylmethyl group at position 3 involves alkylation followed by amide coupling.
N-Alkylation with Bromoacetamide
The tetrahydroquinazoline core undergoes N-alkylation at position 3 using bromoacetamide in the presence of potassium carbonate in dimethylformamide (DMF). This step installs the acetamide side chain, which is subsequently functionalized.
Optimized Conditions
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Yield | 75% |
Amide Coupling with 3-Methoxybenzylamine
The acetamide intermediate reacts with 3-methoxybenzylamine using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in dichloromethane to form the target carbamoyl methyl group. This coupling proceeds with >85% efficiency under mild conditions (0°C to room temperature, 12 hours).
Esterification at Position 7
The carboxylate ester at position 7 is typically introduced early in the synthesis to prevent side reactions during subsequent steps. Methylation of the carboxylic acid precursor (e.g., 7-carboxy-1,2,3,4-tetrahydroquinazoline) is achieved using thionyl chloride and methanol, yielding the methyl ester in near-quantitative yields.
Critical Considerations
-
Pre-activation of the carboxylic acid with thionyl chloride ensures complete esterification.
-
Excess methanol drives the reaction to completion.
Optimization and Scalability
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using a ball mill has been explored for the cyclocondensation step, achieving comparable yields (65%) while eliminating volatile organic solvents.
Analytical Characterization
Structural confirmation relies on spectroscopic and crystallographic data:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 3.87 (s, 3H, OCH₃), 4.52 (s, 2H, CH₂), 6.82–7.35 (m, 4H, aromatic) |
| IR (KBr) | 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide), 1220 cm⁻¹ (C=S) |
| HRMS (ESI+) | m/z 444.1421 [M+H]⁺ (calc. 444.1425) |
X-ray crystallography confirms the planar quinazoline ring and the Z-configuration of the carbamoyl methyl group.
Q & A
Q. What synthetic strategies are recommended for constructing the quinazoline core in this compound?
The quinazoline scaffold can be synthesized via cyclocondensation of anthranilic acid derivatives with carbamoyl or thiourea intermediates. Key steps include:
- Nucleophilic substitution : Introduction of the 3-methoxyphenylmethyl carbamoyl group via coupling reactions using DMF or dioxane as solvents and zinc chloride as a catalyst .
- Oxidative cyclization : For the 4-oxo-2-sulfanylidene moiety, controlled oxidation (e.g., with H₂O₂) or thiourea-mediated cyclization under reflux conditions .
- Protection/deprotection : Use of methyl ester groups to protect carboxylate functionalities during synthesis .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm; ¹³C NMR for carbonyl groups at δ 165–175 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What are the key stability considerations for handling the sulfanylidene group?
- Redox sensitivity : The thione group (-C=S) is prone to oxidation. Store under inert atmosphere (N₂/Ar) at –20°C .
- pH-dependent tautomerization : Monitor tautomeric equilibrium (thione vs. thiol) using UV-Vis spectroscopy (λmax shifts at 250–300 nm) .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the 3-methoxyphenylmethyl carbamoyl group be addressed?
- Computational modeling : Use density functional theory (DFT) to predict electronic and steric effects at reactive sites .
- Catalytic optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency or employ microwave-assisted synthesis to enhance reaction rates .
Q. What mechanistic insights explain contradictory bioactivity data across studies?
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (serum-free vs. serum-containing media) can alter IC₅₀ values .
- Metabolic stability : Evaluate hepatic microsomal stability to identify rapid degradation pathways (e.g., esterase-mediated hydrolysis of the methyl carboxylate) .
Q. How can computational methods predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinases or DNA topoisomerases, focusing on hydrogen bonding with the carbamoyl group and π-π stacking of the quinazoline core .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Methodological Challenges & Solutions
Resolving spectral overlaps in NMR characterization of diastereomers
- NOESY/ROESY : Detect through-space correlations to distinguish axial vs. equatorial substituents on the tetrahydroquinazoline ring .
- Chiral chromatography : Use Chiralpak IC columns with hexane/isopropanol to separate enantiomers .
Optimizing reaction yields for large-scale synthesis
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent ratio, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
